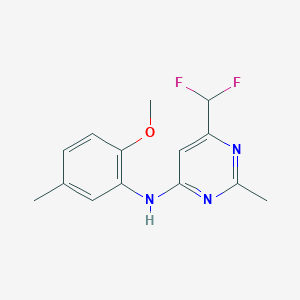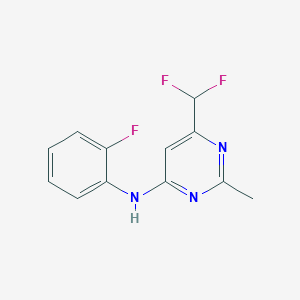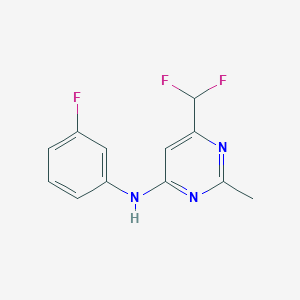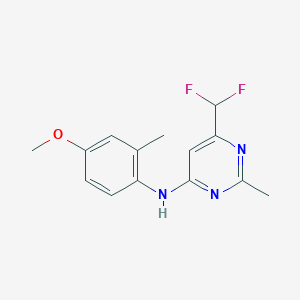
6-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine, or 6-DFMPMPA, is an organic compound that has been studied for its potential to be used as a drug for the treatment of various diseases and conditions. 6-DFMPMPA has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
科学的研究の応用
6-DFMPMPA has been studied for its potential to be used as a drug for the treatment of various diseases and conditions. It has been studied for its potential to treat cancer, inflammation, and neurodegenerative diseases, as well as for its ability to modulate the immune system. It has also been studied for its potential to be used as an antidepressant, as well as for its potential to be used in the treatment of Alzheimer’s disease.
作用機序
The exact mechanism of action of 6-DFMPMPA is not yet fully understood. However, it is believed to act by binding to certain receptors, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. Additionally, 6-DFMPMPA has been found to interact with various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation, and acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
6-DFMPMPA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, it has been found to have anti-oxidative and anti-apoptotic effects, as well as to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).
実験室実験の利点と制限
6-DFMPMPA has a number of advantages and limitations for use in lab experiments. One advantage is its relatively low cost and easy availability. Additionally, it has been found to have good solubility in water and other solvents, making it easy to work with in the lab. However, 6-DFMPMPA has a relatively short half-life, making it difficult to study its long-term effects. Additionally, it has been found to be toxic in high doses, making it important to use caution when handling it in the lab.
将来の方向性
Despite its potential for use in the treatment of various diseases and conditions, further research is needed to fully understand the effects of 6-DFMPMPA. Potential future directions of research include further study of its mechanism of action, as well as its potential to be used in the treatment of cancer, inflammation, neurodegenerative diseases, and other conditions. Additionally, further research is needed to determine the optimal dosage and administration of 6-DFMPMPA, as well as its potential side effects and interactions with other drugs.
合成法
6-DFMPMPA can be synthesized through a multi-step process, beginning with the condensation of 4-methoxy-2-methylphenylacetic acid and 2-methylpyrimidine-4-carboxylic acid using sodium ethoxide as the base. This reaction yields the intermediate compound 6-(difluoromethyl)-2-methylpyrimidin-4-amine, which is then reacted with 4-methoxy-2-methylphenylacetic acid to form the desired 6-DFMPMPA.
特性
IUPAC Name |
6-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O/c1-8-6-10(20-3)4-5-11(8)19-13-7-12(14(15)16)17-9(2)18-13/h4-7,14H,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSLTJVDMDWREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC2=NC(=NC(=C2)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6457335.png)
![2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6457340.png)
![3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6457360.png)
![2-cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B6457373.png)
![2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6457380.png)
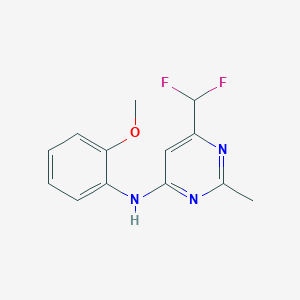
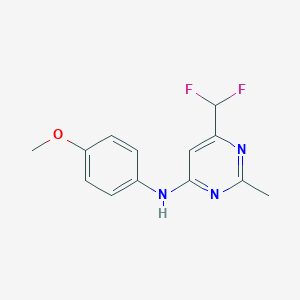
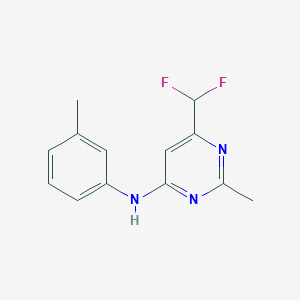

![2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457411.png)
